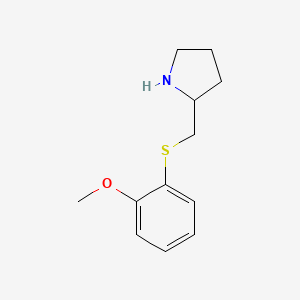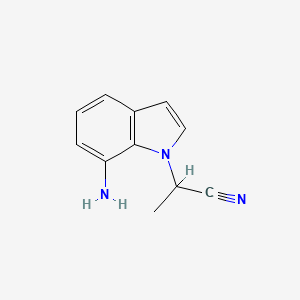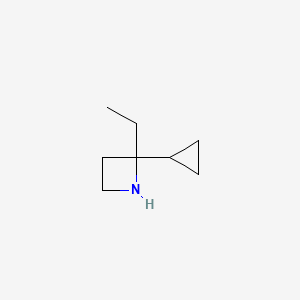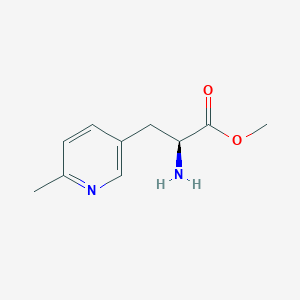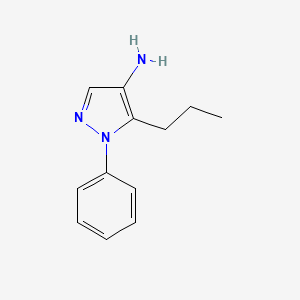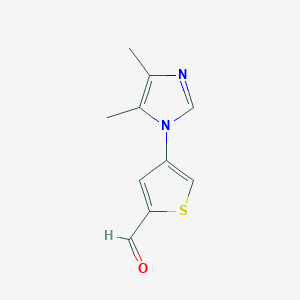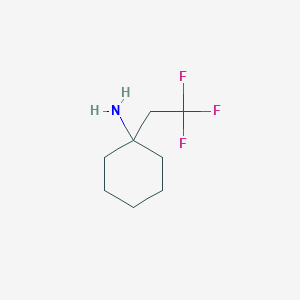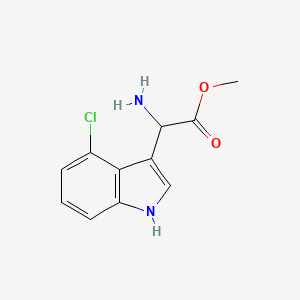
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position, making it a unique and interesting molecule for scientific research.
准备方法
The synthesis of Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. One common route involves the reaction of 4-chloroindole with glycine methyl ester in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as methanol or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors.
化学反应分析
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chlorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives.
科学研究应用
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of new molecules with potential therapeutic properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. It may also be used in studies related to cell signaling pathways and gene expression.
Medicine: The compound’s unique structure makes it a candidate for drug development. It is investigated for its potential to treat various diseases, including cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability.
作用机制
The mechanism of action of Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The exact pathways involved depend on the specific biological context. For example, the compound may inhibit the activity of kinases involved in cell proliferation or modulate the activity of receptors involved in inflammatory responses.
相似化合物的比较
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate can be compared with other indole derivatives:
Similar Compounds: Some similar compounds include Methyl 2-amino-2-(1H-indol-3-yl)acetate, 4-chloro-1H-indole-3-carboxylic acid, and 2-amino-3-(4-chlorophenyl)propanoic acid.
Uniqueness: The presence of both the amino and chlorine substituents on the indole ring makes this compound unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives.
属性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3 |
InChI 键 |
BMVJKXFXCCERKW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CNC2=C1C(=CC=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


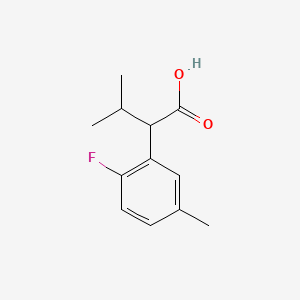


![(R)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15275713.png)
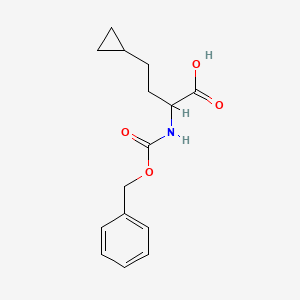
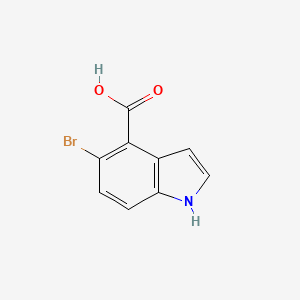
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
